molecular formula C11H14O3 B1293683 4-(4-Methoxyphenyl)butyric acid CAS No. 4521-28-2

4-(4-Methoxyphenyl)butyric acid

Cat. No.: B1293683
CAS No.: 4521-28-2
M. Wt: 194.23 g/mol
InChI Key: LZHMNCJMXQKSBY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butyric acid: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . . This compound is characterized by a butyric acid chain attached to a methoxy-substituted phenyl ring. It appears as a cream to slightly yellow powder and is slightly soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Methoxyphenyl)butyric acid can be synthesized through various methods. One common method involves the etherification of aromatic carboxylic acids . Another method is the carbonylation reaction of dipropyl carbonate . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The exact methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)butyric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.

    Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.

Major Products:

Scientific Research Applications

4-(4-Methoxyphenyl)butyric acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Hydroxyphenylbutyric acid
  • 4-(4-Chlorophenyl)butanoic acid
  • 4-(3,4-Dimethoxyphenyl)butyric acid

Comparison: 4-(4-Methoxyphenyl)butyric acid is unique due to its methoxy group, which can be easily converted to a hydroxyl group, providing versatility in chemical synthesis . Compared to its analogs, it offers distinct reactivity and functionalization options, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHMNCJMXQKSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196435
Record name 4-(4-Methoxyphenyl)butyric acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4521-28-2
Record name 4-Methoxybenzenebutanoic acid
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Record name 4-(4-Methoxyphenyl)butyric acid
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Record name 4521-28-2
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Record name 4-(4-Methoxyphenyl)butyric acid
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Record name 4-(4-methoxyphenyl)butyric acid
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Record name 4-(4-METHOXYPHENYL)BUTYRIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

After 4-(4-methoxyphenyl)-4-oxobutanoic acid (40 g) was added to (not completely dissolved in) a mixed solvent of acetic acid (100 ml) and THF (100 ml), 10% palladium-carbon (50%-wet) (4 g) was added thereto and the resulting mixture was stirred for 9 hours under a hydrogen atmosphere (0.4 MPa). The catalyst was removed by filtration through Celite and toluene was added to the residue. The solvent was distilled off under reduced pressure to obtain 4-(4-methoxy-phenyl)butanoic acid quantitatively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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